molecular formula C13H13FN2O2 B2468765 2-Fluoro-5-(3-propan-2-ylimidazol-4-yl)benzoic acid CAS No. 2137711-99-8

2-Fluoro-5-(3-propan-2-ylimidazol-4-yl)benzoic acid

Cat. No. B2468765
CAS RN: 2137711-99-8
M. Wt: 248.257
InChI Key: ZMLNCEDDIUTABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(3-propan-2-ylimidazol-4-yl)benzoic acid, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-fluoro-5-[1-(propan-2-yl)-1H-imidazol-5-yl]benzoic acid, also known as 2-Fluoro-5-(3-propan-2-ylimidazol-4-yl)benzoic acid:

Pharmaceutical Development

This compound is being explored for its potential as a pharmaceutical agent . Its unique structure, combining a fluorinated benzoic acid with an imidazole ring, suggests it could interact with various biological targets, making it a candidate for drug development. Researchers are investigating its efficacy in treating conditions like inflammatory diseases and cancer due to its potential anti-inflammatory and anti-tumor properties .

Biochemical Research

In biochemical research, this compound is used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy , allowing scientists to track its behavior in biological systems and understand enzyme mechanisms more deeply .

Material Science

The compound’s unique chemical properties make it useful in material science . It can be incorporated into polymers to enhance their thermal stability and chemical resistance . This application is particularly valuable in developing advanced materials for electronics and aerospace industries .

Agricultural Chemistry

In agricultural chemistry, this compound is being studied for its potential as a herbicide or pesticide . Its ability to disrupt specific biochemical pathways in plants and pests makes it a promising candidate for developing new agricultural chemicals that are more effective and environmentally friendly .

Analytical Chemistry

Analytical chemists use this compound as a standard or reference material in various analytical techniques. Its well-defined chemical structure and properties make it ideal for calibrating instruments and validating methods in chromatography and mass spectrometry .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its functional groups allow for various chemical reactions, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Pharmaceutical Development Biochemical Research Material Science Agricultural Chemistry Analytical Chemistry : Medicinal Chemistry : Environmental Science : Synthetic Chemistry

Safety and Hazards

The safety data sheet for a similar compound, “2-Fluoro-5-(trifluoromethyl)benzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-fluoro-5-(3-propan-2-ylimidazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-8(2)16-7-15-6-12(16)9-3-4-11(14)10(5-9)13(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLNCEDDIUTABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-5-[1-(propan-2-yl)-1H-imidazol-5-yl]benzoic acid

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